molecular formula C21H18O6 B091701 Collinusin CAS No. 17990-72-6

Collinusin

Cat. No.: B091701
CAS No.: 17990-72-6
M. Wt: 366.4 g/mol
InChI Key: TYNZRPOBMSNIAX-ZDUSSCGKSA-N
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Description

Collinusin is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a dimethoxynaphthofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Collinusin can be achieved through a multi-step process involving the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One of the key methods involves palladium-catalyzed reverse hydrogenolysis, which provides an efficient and waste-free approach to produce functionalized naphthofurans . The reaction is typically carried out using commercially available palladium on carbon (Pd/C) as a catalyst, without the need for oxidants or hydrogen acceptors.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of palladium-catalyzed coupling reactions can be scaled up for industrial applications. The use of Pd/C as a catalyst and the avoidance of hazardous reagents make this method suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Collinusin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans with different functional groups.

Scientific Research Applications

Collinusin has several scientific research applications:

Mechanism of Action

The mechanism of action of Collinusin involves its interaction with various molecular targets and pathways. The benzodioxole moiety and the naphthofuran core can interact with biological macromolecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with DNA, proteins, and cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Collinusin is unique due to its combination of a benzodioxole moiety and a dimethoxynaphthofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

17990-72-6

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

(9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3/t13-/m0/s1

InChI Key

TYNZRPOBMSNIAX-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@H]3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

17990-72-6

Synonyms

collinusin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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